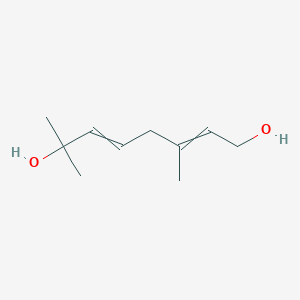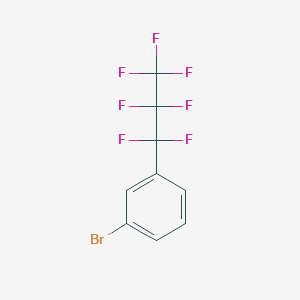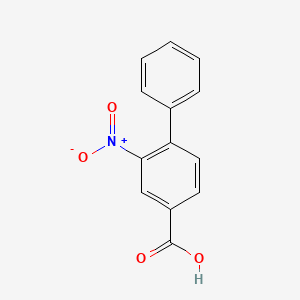
4-Iodo-2-vinylphenol
Descripción general
Descripción
4-Iodo-2-vinylphenol: is an aromatic organic compound characterized by the presence of an iodine atom and a vinyl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-vinylphenol can be achieved through several methods. One common approach involves the iodination of 2-vinylphenol using iodine in the presence of an oxidizing agent such as mercuric oxide. The reaction typically occurs under mild conditions, yielding the desired product with high selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions: 4-Iodo-2-vinylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The iodine atom can be reduced to form 2-vinylphenol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: Quinones or hydroquinones.
Reduction: 2-Vinylphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 4-Iodo-2-vinylphenol is used as a building block in organic synthesis, enabling the construction of more complex molecules through coupling reactions and other transformations.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving phenolic substrates.
Industry: In the materials science industry, this compound can be used to synthesize polymers with unique properties, such as enhanced thermal stability and mechanical strength.
Mecanismo De Acción
The mechanism of action of 4-Iodo-2-vinylphenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and π-π interactions, while the iodine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to specific targets, such as enzymes or receptors.
Comparación Con Compuestos Similares
4-Vinylphenol: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Iodophenol: Lacks the vinyl group, limiting its applications in polymer synthesis.
4-Vinylguaiacol: Contains a methoxy group, which can alter its reactivity and applications.
Uniqueness: 4-Iodo-2-vinylphenol is unique due to the presence of both the iodine atom and the vinyl group, which confer distinct reactivity and versatility in various chemical transformations and applications.
Propiedades
Fórmula molecular |
C8H7IO |
|---|---|
Peso molecular |
246.04 g/mol |
Nombre IUPAC |
2-ethenyl-4-iodophenol |
InChI |
InChI=1S/C8H7IO/c1-2-6-5-7(9)3-4-8(6)10/h2-5,10H,1H2 |
Clave InChI |
OYFLTYOFEOJLFA-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=C(C=CC(=C1)I)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,3,4-Tetrahydro-benzo[4,5]thieno[3,2-c]pyridine](/img/structure/B8611928.png)
![Ethyl 3-(2-(methylthio)thiazolo[5,4-b]pyridin-5-yl)benzoate](/img/structure/B8611942.png)
![N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B8611949.png)








![3-Hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B8612018.png)
